

Buparlisib administration metastatic triple-negative breast cancer

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Buparlisib

CAS No.: 944396-07-0

Cat. No.: S548230

[Get Quote](#)

Application Notes: Buparlisib and PI3K Pathway in Breast Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell growth and survival, and its dysregulation is a common feature in many cancers, including breast cancer [1]. While mutations in this pathway are present in over 70% of breast cancer cases, the therapeutic application of inhibitors like **buparlisib**, a pan-class I PI3K inhibitor, has faced challenges, particularly in TNBC [1] [2].

Clinical trials for **buparlisib** have primarily focused on hormone receptor-positive (HR+), HER2-negative breast cancers. The BELLE-2 and BELLE-3 trials investigated **buparlisib** with fulvestrant, and while they showed a prolongation of progression-free survival (PFS), this came at the cost of significant side effects, leading to the termination of the BELLE-3 trial [2]. The BELLE-4 trial, which combined **buparlisib** with paclitaxel in HER2-negative advanced breast cancer (including patients regardless of hormone receptor status), was stopped for futility as the addition of **buparlisib** did not improve PFS compared to paclitaxel alone [2] [3]. These results led Novartis to cancel its breast cancer development program for **buparlisib** [2].

For TNBC specifically, a newly analyzed drug is **Eganelisib**, a highly selective small-molecule immunomodulator that targets PI3K-gamma [1]. A clinical trial is currently registered to determine its effectiveness in patients with TNBC, though results are not yet available [1].

Quantitative Data on Buparlisib Clinical Trials

The table below summarizes key clinical trial data for **buparlisib** in advanced breast cancer.

Trial Name / Phase	Patient Population	Intervention	Control	Primary Outcome (PFS)	Overall Survival (OS)	Key Findings & Status
BELLE-4 (Phase II/III) [3]	Women with HER2-negative LA/mBC, no prior chemo for advanced disease	Buparlisib + Paclitaxel (n=207)	Placebo + Paclitaxel (n=209)	Median PFS: 8.0 mo (B+P) vs. 9.2 mo (Pla+P); HR 1.18	Not reported for phase II	No PFS improvement. Trial stopped for futility.
BELLE-2 (Phase III) [2]	Postmenopausal women with HR+, HER2-negative AI-resistant LA/mBC	Buparlisib + Fulvestrant (n=not specified)	Placebo + Fulvestrant (n=not specified)	Median PFS: Significantly prolonged	Not specified	PFS significantly improved, but with excessive side effects.
BELLE-3 (Phase III) [2]	Patients with HR+, HER2-negative LA/mBC progressing on/after mTOR inhibitor	Buparlisib + Fulvestrant (n=not specified)	Placebo + Fulvestrant (n=not specified)	Not specified	Not specified	Trial terminated due to excessive side effects.

Experimental Protocol: PI3K Inhibitor Combination Therapy

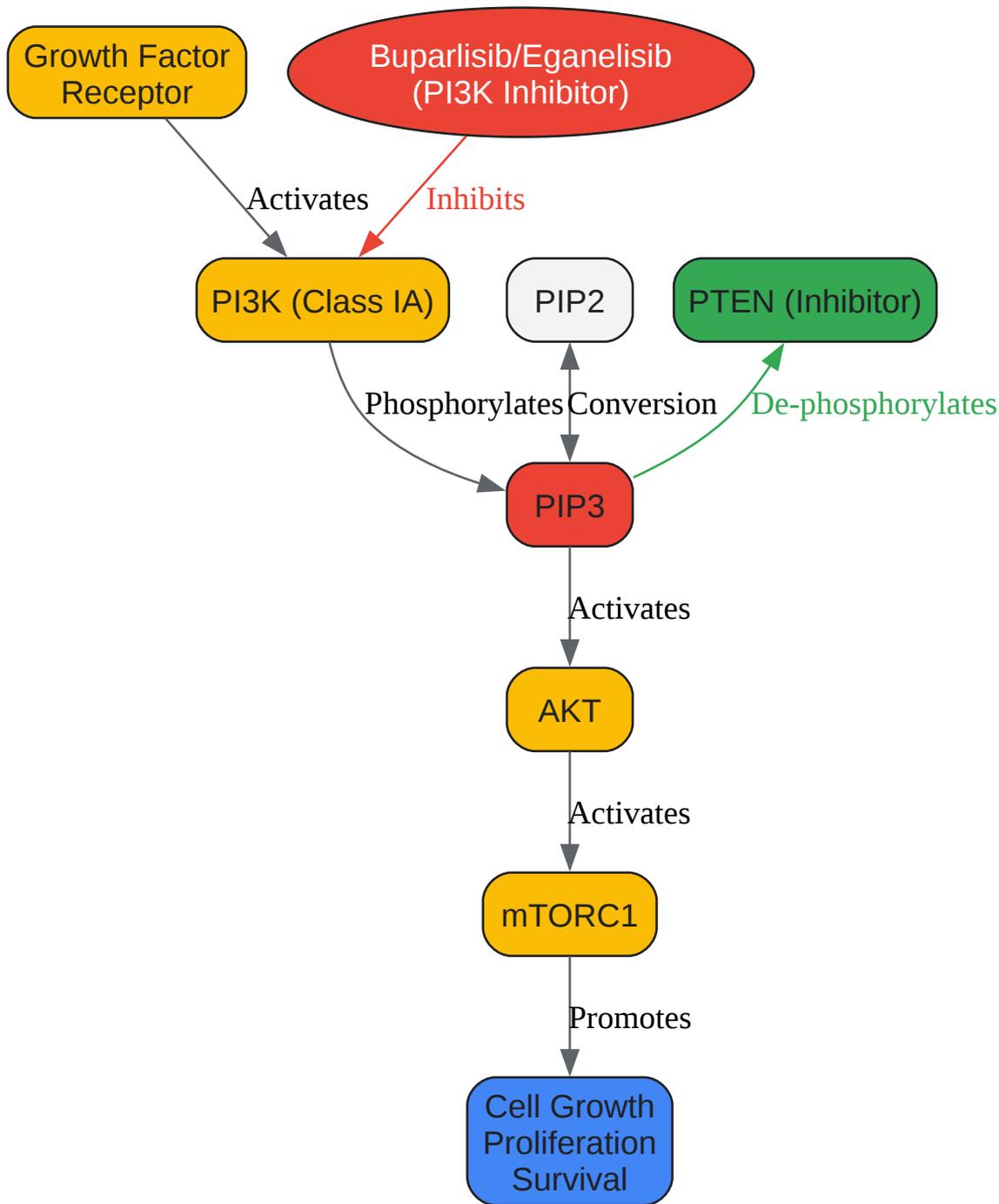
The following is a generalized protocol based on the design of clinical trials like BELLE-4 for evaluating a PI3K inhibitor (e.g., **Buparlisib**) in combination with chemotherapy in advanced breast cancer.

1. Study Objective: To evaluate the efficacy and safety of **Buparlisib** in combination with Paclitaxel versus Paclitaxel alone in patients with advanced Triple-Negative Breast Cancer. **2. Patient Population:**

- **Inclusion Criteria:** Adults with histologically confirmed, locally advanced or metastatic TNBC; measurable disease; ECOG performance status of 0 or 1; adequate organ function.
- **Exclusion Criteria:** Previous chemotherapy for advanced disease; untreated brain metastases; uncontrolled diabetes; significant psychiatric disorders. **3. Study Design:**
- **Type:** Randomized, double-blind, placebo-controlled, multicenter Phase II/III trial.
- **Randomization:** 1:1 to experimental or control arm.
- **Stratification:** Factors may include prior platinum therapy, PD-L1 status, and number of metastatic sites. **4. Treatment Regimen:**
- **Experimental Arm: Buparlisib** (100 mg, orally, once daily) + Paclitaxel (80 mg/m², intravenously, on Days 1, 8, and 15 of a 28-day cycle).
- **Control Arm:** Placebo (orally, once daily) + Paclitaxel (80 mg/m², IV, on Days 1, 8, and 15).
- Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. **5. Assessments & Endpoints:**
- **Efficacy:** Tumor assessments via CT/MRI performed every 8 weeks (RECIST v1.1).
- **Primary Endpoint:** Progression-Free Survival (PFS).
- **Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Safety and Tolerability, Quality of Life.
- **Biomarker Analysis:** Collection of tumor tissue for potential analysis of PI3K pathway activation status. **6. Safety Monitoring:** Continuous monitoring for Adverse Events (AEs), with specific attention to known side effects of PI3K inhibitors: hyperglycemia, rash, liver enzyme elevations, mood alterations, and fatigue. Dose modifications and interruptions are predefined in the protocol for managing toxicity.

Signaling Pathway and Therapeutic Target

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action for PI3K inhibitors like **buparlisib** and eganelisib in the context of breast cancer.



[Click to download full resolution via product page](#)

Future Directions and Alternative Approaches

The future of targeting the PI3K pathway in TNBC may lie in several key areas:

- **Development of More Selective Inhibitors:** The toxicity profile of pan-PI3K inhibitors like **buparlisib** has been a significant hurdle. Isoform-selective PI3K inhibitors or dual PI3K/mTOR inhibitors like Gedatolisib are under investigation to improve the therapeutic window [1].
- **Overcoming Resistance with Combination Therapies:** As resistance to single-agent targeted therapy is common, rational combination strategies are crucial. This includes combining PI3K pathway inhibitors with other targeted agents, immunotherapy, or novel modalities [1].
- **Biomarker-Driven Patient Selection:** The failure of **buparlisib** in unselected populations underscores the need for robust biomarkers. Future trials will likely require patient stratification based on specific genetic alterations in the PI3K pathway (e.g., PIK3CA mutations) or other predictive biomarkers to identify responsive subgroups [1].
- **Exploring Immunomodulatory Roles:** The investigation of drugs like eganelisib, which targets the PI3K-gamma isoform and has potential immunomodulatory effects, represents a promising new direction for engaging the immune system against TNBC [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]
2. Buparlisib [en.wikipedia.org]
3. A randomized adaptive phase II/III study of buparlisib ... [sciencedirect.com]

To cite this document: Smolecule. [Buparlisib administration metastatic triple-negative breast cancer]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548230#buparlisib-administration-metastatic-triple-negative-breast-cancer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com